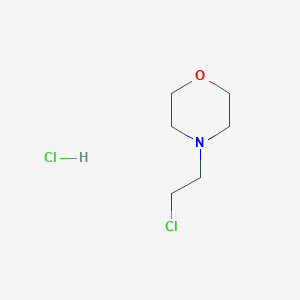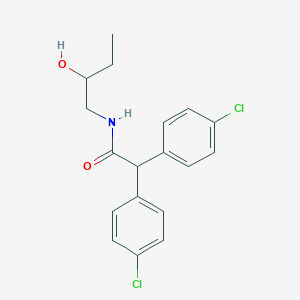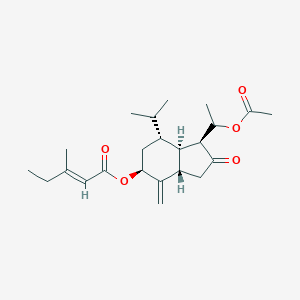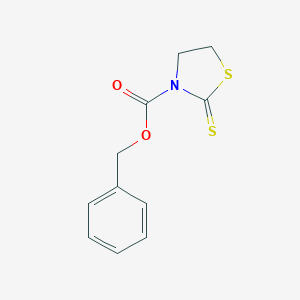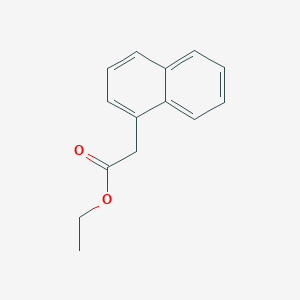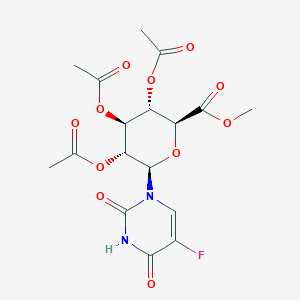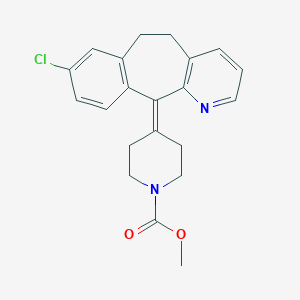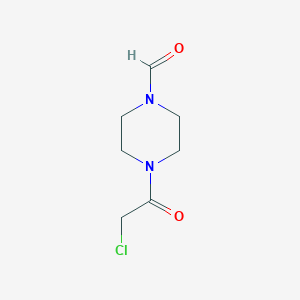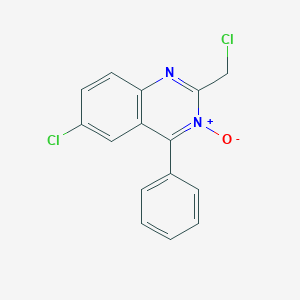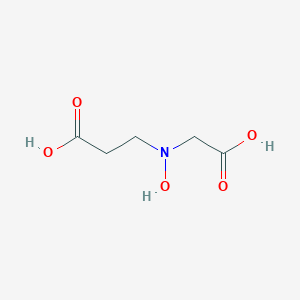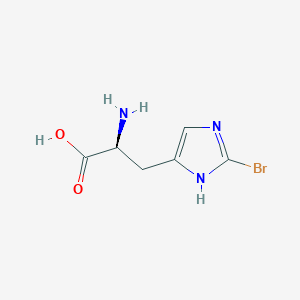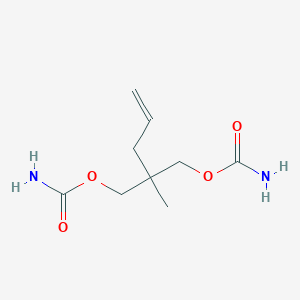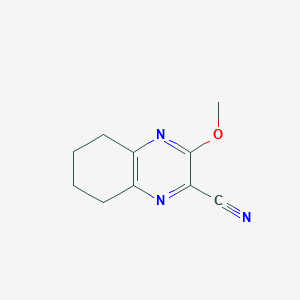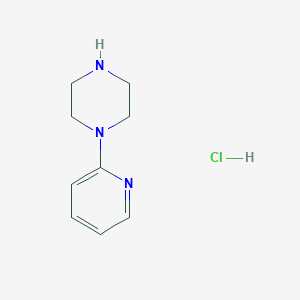![molecular formula C9H9NO2 B144217 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone CAS No. 132120-23-1](/img/structure/B144217.png)
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone, also known as MFP, is a synthetic compound that has been the subject of research in various fields. This molecule belongs to the family of furo[3,2-b]pyrroles, which have shown potential in the development of drugs and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone is not fully understood. However, studies have suggested that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone may act by inhibiting certain enzymes or by interacting with specific receptors in the body. For example, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have beneficial effects on cognitive function.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can inhibit the growth of cancer cells and reduce inflammation. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have antibacterial and antifungal properties. In vivo studies have also shown that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in lab experiments is its unique structural and electronic properties, which make it a useful material for organic electronic devices. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been shown to have a low cytotoxicity, making it a potentially safe drug candidate. However, one limitation of using 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone. One possible area of research is the development of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone as a drug candidate for the treatment of Alzheimer's disease. Another area of research is the use of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone in organic electronic devices, such as solar cells and transistors. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone involves the reaction of 2-methylfuran-3-carboxylic acid with ethyl chloroacetate, followed by cyclization with ammonia in the presence of a palladium catalyst. The yield of 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been studied for its potential as a drug candidate. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. Studies have also shown that 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. In addition, 1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone has been investigated for its use in organic electronic devices due to its unique structural and electronic properties.
Propiedades
Número CAS |
132120-23-1 |
|---|---|
Nombre del producto |
1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
1-(2-methylfuro[3,2-b]pyrrol-4-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-6-5-8-9(12-6)3-4-10(8)7(2)11/h3-5H,1-2H3 |
Clave InChI |
XXWXHVUFDLMIBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C=CN2C(=O)C |
SMILES canónico |
CC1=CC2=C(O1)C=CN2C(=O)C |
Sinónimos |
4H-Furo[3,2-b]pyrrole, 4-acetyl-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



